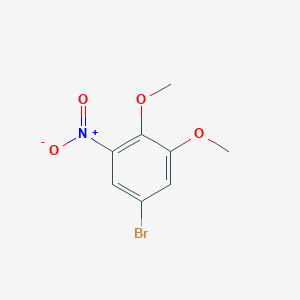
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)aceticacidhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylphenylboronic acid.
Reaction with Amino Acids: The boronic acid is reacted with amino acids under specific conditions to introduce the amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: Utilizing continuous flow reactors for efficient heat and mass transfer.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Formed through oxidation.
Amines: Formed through reduction.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in studying enzyme interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- (5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
Uniqueness
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and fluorine groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
RZUDHOAUKWTYCL-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)F)[C@@H](C(=O)O)N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)

![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)

